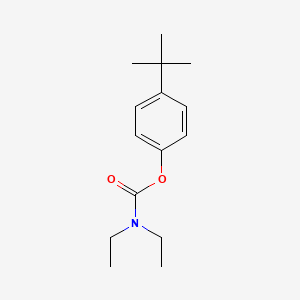
Carbamic acid, diethyl-, 4-(1,1-dimethylethyl)phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, diethyl-, 4-(1,1-dimethylethyl)phenyl ester is an organic compound with a complex structure It belongs to the class of carbamates, which are esters of carbamic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, diethyl-, 4-(1,1-dimethylethyl)phenyl ester typically involves the reaction of diethylamine with 4-(1,1-dimethylethyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane. The reaction mixture is stirred at room temperature until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, diethyl-, 4-(1,1-dimethylethyl)phenyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carbamates, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, diethyl-, 4-(1,1-dimethylethyl)phenyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the production of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism of action of carbamic acid, diethyl-, 4-(1,1-dimethylethyl)phenyl ester involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. The compound may also interact with cellular membranes, affecting their permeability and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbamic acid, phenyl ester: Similar structure but with a phenyl group instead of a 4-(1,1-dimethylethyl)phenyl group.
Carbamic acid, N-(2-phenyl-4-thiazolyl)-, 1,1-dimethylethyl ester: Contains a thiazolyl group, offering different chemical properties.
Carbamic acid, (4-ethynylphenyl)-, 1,1-dimethylethyl ester: Features an ethynyl group, leading to unique reactivity.
Uniqueness
Carbamic acid, diethyl-, 4-(1,1-dimethylethyl)phenyl ester is unique due to its specific structural features, which confer distinct chemical properties and potential applications. Its bulky tert-butyl group provides steric hindrance, affecting its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
28460-09-5 |
|---|---|
Molekularformel |
C15H23NO2 |
Molekulargewicht |
249.35 g/mol |
IUPAC-Name |
(4-tert-butylphenyl) N,N-diethylcarbamate |
InChI |
InChI=1S/C15H23NO2/c1-6-16(7-2)14(17)18-13-10-8-12(9-11-13)15(3,4)5/h8-11H,6-7H2,1-5H3 |
InChI-Schlüssel |
WUOYUUHGJZHLCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)OC1=CC=C(C=C1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-N-hydroxy-3-[1-methyl-3-(2-phenylacetyl)pyrrol-2-yl]prop-2-enamide](/img/structure/B13821437.png)
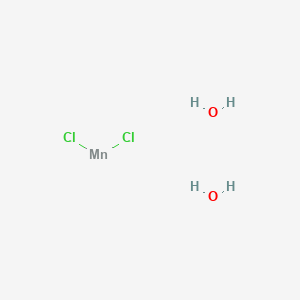
![2-[7-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]propanedinitrile](/img/structure/B13821448.png)
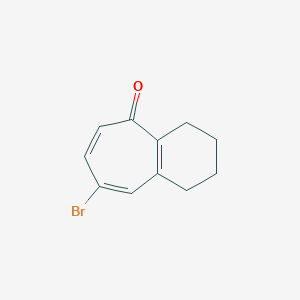
![1-[1,1-Difluoro-2-phenyl-ethyl-2-at-(tetramethylammonium)]-4-dimethylamino-pyridinium triflate](/img/structure/B13821458.png)

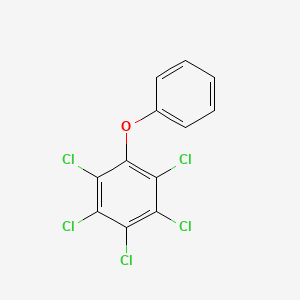
![1-{6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-oxo-1,4-dihydropyrimidin-2-yl}-2-(4-phenoxyphenyl)guanidine](/img/structure/B13821482.png)

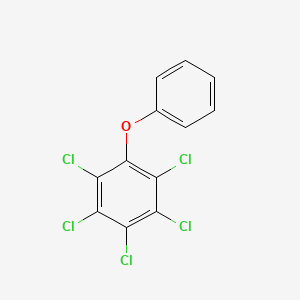

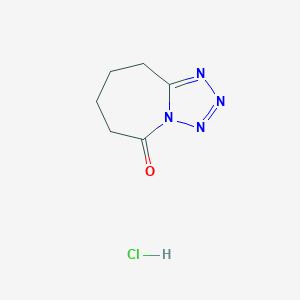
![N-(2,6-dimethylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13821522.png)
![10-(dibenzylamino)-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol](/img/structure/B13821524.png)
